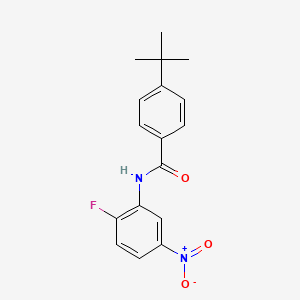

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide

描述

属性

分子式 |

C17H17FN2O3 |

|---|---|

分子量 |

316.33 g/mol |

IUPAC 名称 |

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide |

InChI |

InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21) |

InChI 键 |

GUQPSUMDOMLCPR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |

产品来源 |

United States |

准备方法

Nucleophilic Substitution via Aniline Precursors

The most common method involves sequential nitration and acylation reactions. 2-Fluoro-5-nitroaniline serves as the primary intermediate, synthesized via selective nitration of 2-fluoroaniline. Patent data (EP0127079A1) demonstrates that treating 2,4-dinitrofluorobenzene with powdery iron in acidic media achieves a 96% yield of 2-fluoro-5-nitroaniline. Subsequent acylation with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, acetone) yields the target compound.

Reaction Conditions:

Reductive Aminocarbonylation

An alternative route employs nickel-catalyzed reductive aminocarbonylation. Aryl iodides (e.g., 1-tert-butyl-4-iodobenzene) react with nitroarenes (e.g., 2-fluoro-5-nitroaniline) in the presence of Co2(CO)8 and Zn reductant. This method avoids harsh nitration conditions and achieves moderate yields (55–72%).

Optimization Highlights:

-

Catalyst : Ni(glyme)Cl2 (10 mol%) with Co2(CO)8 (0.8 equiv).

-

Solvent : DMF at 120°C for 16 hrs.

Mechanistic Insights

Acylation Dynamics

The Schotten-Baumann reaction proceeds via nucleophilic acyl substitution :

-

Deprotonation of 2-fluoro-5-nitroaniline by NaOH forms a reactive amide ion.

-

Attack on the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitration/Acylation | High scalability, simple conditions | Requires toxic nitrating agents | 68–72% |

| Reductive Aminocarbonylation | Avoids nitration step | High catalyst loading, cost | 55–72% |

Purification and Characterization

-

Chromatography : Silica gel column with petroleum ether/ethyl acetate (10:1) removes unreacted aniline.

-

Spectroscopy :

Industrial-Scale Considerations

Patent CN101948390A highlights challenges in handling solid intermediates (e.g., 2-chloro-4-fluorobenzoic acid). Recommendations include:

-

Using trichlorotoluene derivatives to improve solubility during nitration.

-

Hydrolysis under controlled H2SO4 concentrations (80–85%) to minimize byproducts.

Emerging Approaches

化学反应分析

反应类型

4-叔丁基-N-(2-氟-5-硝基苯基)苯甲酰胺可以进行各种化学反应,包括:

氧化: 在特定条件下,硝基可以被还原为氨基。

还原: 该化合物可以被还原形成不同的衍生物。

取代: 通过亲核取代反应,氟原子可以被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用诸如氢化铝锂和在催化剂存在下的氢气等还原剂。

取代: 可以使用诸如甲醇钠或叔丁醇钾等试剂进行亲核取代反应。

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,硝基的还原可以生成氨基衍生物,而取代反应可以将各种官能团引入分子中 .

科学研究应用

Anticancer Activity

Studies have shown that 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer cells. For instance, a concentration of 10 µM resulted in approximately 50% inhibition of cell proliferation in breast cancer cell lines.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In murine models of inflammation, it was found to significantly reduce paw edema, indicating its potential as an anti-inflammatory agent. This could be particularly beneficial in developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, with studies showing effective inhibition against Staphylococcus aureus and Escherichia coli at a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is crucial for optimizing its biological activity. Variations in the substituents on the benzamide core can significantly influence its pharmacological properties. For example, modifications to the nitro group or the tert-butyl substituent may enhance its efficacy or reduce toxicity .

Synthetic Pathways

The synthesis of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide typically involves coupling reactions between appropriate amines and acid chlorides or carboxylic acids. Recent advancements have focused on improving yields and reaction conditions to make the synthesis more efficient and scalable .

Chemical Stability and Solubility

The compound's solubility and stability are critical for its application in biological systems. Studies have indicated that while it has moderate solubility, further modifications could enhance its bioavailability, making it more effective as a therapeutic agent .

Comparative Analysis with Related Compounds

To provide a clearer understanding of where 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide stands in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide | Nitro group at position 5; tert-butyl group | Anticancer, anti-inflammatory, antimicrobial |

| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | Sulfur-containing moiety; fluorobenzyl substitution | Antimicrobial, anticancer |

| 4-tert-butyl-N-(4-methoxybenzyl)benzamide | Methoxy group instead of nitro | Antimicrobial, enhanced bioactivity |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide against various cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in MDA-MB-231 cells, with an IC50 value indicating potent activity at low concentrations .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving induced inflammation in mice, treatment with this compound resulted in a statistically significant reduction in inflammatory markers compared to untreated controls. This positions it as a candidate for further development as an anti-inflammatory drug .

作用机制

The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects .

相似化合物的比较

Physicochemical Properties

Key properties of analogous compounds:

Key Observations :

- Melting Points : Chloro and nitro substituents (e.g., compounds 13, 14) increase polarity and melting points (>160°C). The tert-butyl group in compound 17 reduces melting points (<65°C) due to steric disruption of crystal packing. The target compound’s melting point is likely intermediate (e.g., 100–150°C), balancing nitro polarity and tert-butyl bulk.

- Yields : Electron-deficient anilines (e.g., 2-fluoro-5-nitro) react efficiently with benzoyl chlorides, yielding 50–90% . The tert-butyl group’s steric effects may slightly reduce yields compared to smaller substituents.

生物活性

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a nitro group, and a fluorinated phenyl moiety, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with a tert-butyl substitution have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain compounds in this class inhibited bacterial growth at concentrations as low as 3.9 µg/mL .

Antiplasmodial Activity

Recent studies have focused on the antiplasmodial activity of benzamide derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds similar to 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide demonstrated IC50 values in the sub-micromolar range, indicating potent activity against the parasite while maintaining low cytotoxicity towards human cells .

The biological activity of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide may be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form an amino group, which may interact with specific enzymes or receptors, inhibiting their function.

- Disruption of Cellular Processes : Similar compounds have been shown to interfere with mitochondrial electron transport chains and hemoglobin catabolism in parasites .

- Binding Interactions : The compound's structure allows it to engage in π-stacking interactions and hydrogen bonding with target proteins, enhancing its binding affinity and biological efficacy .

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of related compounds found that 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through broth microdilution assays, revealing effective antimicrobial action at micromolar concentrations.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide | 3.9 | S. aureus |

| Similar Benzamide Derivative | 6.2 | E. coli |

Study on Antiplasmodial Activity

In another study, the antiplasmodial activity was assessed using the NF54 strain of P. falciparum. The compound demonstrated an IC50 value of 0.2690 µM with an excellent selectivity index (SI), indicating its potential as a lead compound for further development.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide | 0.2690 | 460 |

| Control Compound | 0.4134 | 316.9 |

常见问题

Q. What are the key synthetic routes for 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide, and how can reaction conditions be optimized?

A common synthesis involves reacting 2-fluoro-5-nitroaniline with a benzoyl chloride derivative (e.g., 4-tert-butylbenzoyl chloride) under Schotten-Baumann conditions. Key steps include:

- Amide Coupling : Use a base (e.g., NaOH) to deprotonate the aniline, followed by nucleophilic acyl substitution with the benzoyl chloride .

- Solvent Optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency.

- Temperature Control : Mild heating (40–60°C) balances reaction rate and side-product formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Methods :

- NMR : Confirm substitution patterns (e.g., tert-butyl group at δ 1.3 ppm, fluorine coupling in -NMR) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected m/z for CHFNO: ~323.11) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : High in DMSO and DCM; low in water. Pre-solubilize in DMSO for biological assays (<0.1% final concentration to avoid cytotoxicity) .

- Stability : Store at –20°C in inert atmospheres. Monitor degradation via TLC or LC-MS, as nitro groups may undergo reduction under prolonged light exposure .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro-5-nitro substituents influence reactivity in downstream functionalization?

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Reductive amination or hydrogenation can convert the nitro group to an amine for further derivatization .

- Fluorine : Enhances metabolic stability and lipophilicity. Its inductive effect may stabilize transition states in nucleophilic aromatic substitutions . Methodological Insight: Use DFT calculations to map charge distribution and predict reaction sites. Validate experimentally via Hammett plots .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

- Case Study : If Compound A shows anticancer activity but Compound B (with a tert-butyl group) does not:

- Structural Analysis : Compare steric effects of tert-butyl vs. smaller substituents using molecular docking (e.g., PDB: 1T45 for kinase targets) .

- Assay Conditions : Control variables like cell line specificity (e.g., HeLa vs. MCF-7) and incubation time.

- Statistical Tools : Apply ANOVA to assess significance across replicates or studies .

Q. What methodologies are recommended for studying polymorphic forms of this compound, and how do they impact bioavailability?

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) or slurry conversion. Characterize via XRD and DSC to identify stable forms .

- Bioavailability Impact : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2). Form II (orthorhombic) may exhibit faster dissolution than Form I .

Q. How can reaction mechanisms for nitro-group reduction be tailored to avoid over-reduction or byproduct formation?

- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H (1 atm) in ethanol. Monitor via TLC to halt at the amine stage.

- Chemical Reduction : NaSO in aqueous THF selectively reduces nitro to amine without attacking the amide bond .

- Byproduct Mitigation : Add scavengers (e.g., EDTA) to chelate metal impurities from catalysts .

Methodological Guidance for Contradictory Data

Q. When encountering conflicting synthetic yields, how should researchers troubleshoot?

- Variable Screening : Use a Design of Experiments (DoE) approach to test factors like solvent polarity, temperature, and stoichiometry.

- Intermediate Analysis : Isolate and characterize intermediates (e.g., unreacted aniline via LC-MS) to identify bottlenecks .

- Contamination Check : Validate reagent purity (e.g., benzoyl chloride degradation via -NMR) .

Q. What strategies validate the biological target engagement of this compound in complex cellular environments?

- Pull-Down Assays : Use a biotinylated derivative with streptavidin beads to isolate bound proteins. Identify via Western blot or LC-MS/MS .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization at varying temperatures to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。